N-(4-acetamidophenyl)-4-aminobenzamide
Description
Structural Features and Classification within Substituted Benzamide (B126) Derivatives
From a structural standpoint, N-(4-acetamidophenyl)-4-aminobenzamide is a secondary amide, where the nitrogen of the benzamide is connected to a 4-acetamidophenyl group. The molecule can be dissected into three key components: a central benzamide core, a 4-aminophenyl group attached to the carbonyl carbon, and a 4-acetamidophenyl group bonded to the amide nitrogen.
The presence of two para-substituted benzene (B151609) rings, linked by an amide bond, imparts a degree of rigidity to the molecule. The amino (-NH2) and acetamido (-NHCOCH3) groups at opposite ends of the molecule introduce polarity and the capacity for hydrogen bonding, which can significantly influence its physical properties and interactions with biological targets.
Table 1: Key Structural Features of this compound
| Feature | Description |
| Core Scaffold | Benzamide |
| Substituent 1 | 4-Aminophenyl group (on carbonyl) |
| Substituent 2 | 4-Acetamidophenyl group (on amide nitrogen) |
| Key Functional Groups | Amide, Primary Amine, Secondary Amide (Acetamido) |
| Potential for H-bonding | High, due to -NH2, -NH-, and C=O groups |
Significance of Benzamide Scaffolds as Research Targets in Organic and Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. ontosight.ainih.gov Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules such as enzymes and receptors.
Benzamide derivatives have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents. ontosight.ainih.gov The versatility of the benzamide core allows for the introduction of diverse substituents at various positions on the phenyl rings, enabling the fine-tuning of their pharmacological profiles. This modularity makes the benzamide scaffold an attractive starting point for the design and synthesis of novel drug candidates.
Overview of Academic Research Trajectories for this compound and Closely Related Analogs
While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, the research on its constituent parts and closely related analogs provides significant insights into its potential areas of investigation.
Academic research has extensively explored molecules containing the N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide) moiety. This compound serves as a crucial intermediate in the synthesis of various dyes and pharmaceuticals. researchgate.netresearchgate.net Studies have detailed its synthesis, often involving the reduction of N-(4-nitrophenyl)acetamide, and its characterization using various spectroscopic techniques. researchgate.net
Furthermore, research into 4-amino-N-(4-aminophenyl)benzamide and its derivatives has shown promise in the field of epigenetics, specifically as inhibitors of DNA methyltransferases (DNMTs). nih.gov These findings suggest that the core structure, which is very similar to this compound, can be a valuable template for the development of anticancer agents. The primary amino group in these analogs is often a key site for further chemical modification to enhance biological activity.
The research trajectory for this compound itself is likely to be in the realm of medicinal chemistry, where it could be investigated as a potential inhibitor of various enzymes or as a scaffold for the development of more complex bioactive molecules. Its structure combines the features of both a potential hydrogen bond donor and acceptor, which is a desirable characteristic for interacting with biological targets. Additionally, the amino group provides a convenient handle for further synthetic modifications, allowing for the exploration of a wider chemical space.
Table 2: Overview of Research on Related Compounds
| Compound/Scaffold | Research Focus | Potential Applications |
| N-(4-aminophenyl)acetamide | Synthesis and characterization | Intermediate for dyes and pharmaceuticals researchgate.netresearchgate.net |
| 4-Amino-N-(4-aminophenyl)benzamide analogs | DNA Methyltransferase (DNMT) inhibitors | Anticancer agents nih.gov |
| Substituted Benzamides | Diverse biological activities | Anticancer, anti-inflammatory, antimicrobial ontosight.ainih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHXOPGYRZSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268580 | |
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74441-07-9 | |
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Acetamidophenyl 4 Aminobenzamide and Its Analogs
Strategic Approaches to Benzamide (B126) Core Formation
The construction of the benzamide core is a critical step in the synthesis of N-(4-acetamidophenyl)-4-aminobenzamide. The primary approach involves forming an amide bond between a carboxylic acid derivative and an amine.
A direct and efficient method for synthesizing analogs involves using 4-aminobenzamide (B1265587) as a key building block. In this approach, the amino group of 4-aminobenzamide acts as a nucleophile, attacking an activated carboxylic acid or acyl chloride.
One documented synthesis of an analog involves a condensation reaction between 4-aminobenzamide and p-nitrobenzoyl chloride in the presence of an acid-binding agent within an organic solvent. google.com This reaction forms the intermediate 4-nitrobenzoyl-N-(4-aminobenzoyl) amine. Subsequent reduction of the nitro group yields the corresponding diamine. google.com This strategy highlights the utility of 4-aminobenzamide as a readily available precursor for building more complex benzamide structures.
Table 1: Synthesis via 4-Aminobenzamide Precursor
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | 4-Aminobenzamide | p-Nitrobenzoyl chloride | Organic solvent, acid-binding agent (e.g., pyridine (B92270), triethylamine), 20-100 °C | 4-nitrobenzoyl-N-(4-aminobenzoyl) amine |
The N-(4-acetamidophenyl) group is another crucial component of the target molecule. Synthetic strategies often involve p-aminoacetanilide (N-(4-aminophenyl)acetamide) as the starting material for introducing this moiety. researchgate.net This compound provides a protected amino group, which can be advantageous in multi-step syntheses.
A common pathway involves the reaction of an appropriate acyl chloride, such as 4-nitrobenzoyl chloride, with p-nitroaniline. researchgate.net The resulting nitro-substituted amide is then reduced, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield an N-(4-aminophenyl)-substituted benzamide. researchgate.net This amino group can then be acylated to install the acetamido group if not already present.
Another approach starts with p-phenylenediamine (B122844), which is first protected before undergoing amide formation and subsequent deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates can then be further functionalized.
Advanced Synthetic Techniques Applied to Benzamide Scaffolds
To improve reaction times, yields, and environmental footprint, advanced synthetic techniques are increasingly applied to the synthesis of benzamide derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technology allows for rapid and efficient heating of the reaction mixture, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net For benzamide synthesis, microwave irradiation can be used to drive amidation reactions, including the direct coupling of carboxylic acids and amines. nih.gov
Microwave-assisted protocols can be particularly beneficial for solid-phase organic synthesis and for reactions that are sluggish under traditional heating. rasayanjournal.co.in The hydrolysis of benzamide to benzoic acid, for instance, can be completed in minutes under microwave conditions, compared to an hour with conventional heating. rasayanjournal.co.in Similarly, the synthesis of various benzamide compounds has been successfully achieved with good yields through microwave-assisted ring-opening of oxazolone (B7731731) precursors. researchgate.net This demonstrates the broad applicability of microwave technology in the derivatization of benzamide scaffolds.
Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Hydrolysis
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating | ~1 hour | - |
The synthesis of this compound and its more complex analogs often requires multi-step reaction sequences. These sequences allow for the precise installation of various functional groups and the construction of the final molecular framework.
A representative multi-step synthesis can be outlined as follows:
Ammonolysis of p-Nitrobenzoyl Chloride : p-Nitrobenzoyl chloride is reacted with ammonia (B1221849) to form p-nitrobenzamide. google.com
Reduction of Nitro Group : The nitro group of p-nitrobenzamide is reduced to an amino group using reagents like iron powder in an ethanol-water medium, yielding 4-aminobenzamide. google.com
Condensation Reaction : The newly formed 4-aminobenzamide is then reacted with another molecule of p-nitrobenzoyl chloride to form N-(4-nitrophenyl)-4-aminobenzamide.
Final Reduction : The remaining nitro group is reduced to an amino group, yielding the target molecule. An alternative sequence involves the initial coupling of 4-nitrobenzoyl chloride with p-nitroaniline, followed by a reduction step to produce N-(4-aminophenyl)-4-aminobenzamide. researchgate.net
In many multi-step syntheses, protecting groups are employed to prevent unwanted side reactions. For instance, an amino group might be protected as an amide (e.g., acetamide) during an electrophilic aromatic substitution step and then deprotected at a later stage.
Isolation and Purification Strategies in Preparative Organic Research
After synthesis, the isolation and purification of the target benzamide compound are crucial to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.
Common purification techniques for amide compounds include:
Recrystallization : This is a preferred method for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility. Upon cooling, the solution becomes supersaturated, and the pure compound crystallizes out, leaving impurities behind in the solvent. varsitytutors.com Suitable solvents for benzamides can include polar options like ethanol, acetone, or acetonitrile (B52724). researchgate.net
Chromatography : Flash column chromatography is widely used to separate the desired product from a complex reaction mixture. biotage.com The mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (a solvent or mixture of solvents), allowing for their separation. For polar amide compounds, reversed-phase flash chromatography may also be employed. biotage.com
Extraction : Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, or byproducts based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). varsitytutors.com
Filtration and Washing : In cases where the product precipitates out of the reaction mixture, it can be isolated by simple filtration. The collected solid is then typically washed with appropriate solvents to remove residual impurities. google.com For instance, after a reaction, a precipitate might be washed with dilute acid (e.g., 0.5 N HCl) and then crystallized to obtain the pure benzamide derivative. researchgate.net
Chromatographic Techniques for Benzamide Compound Purification
Chromatography is a fundamental purification technique in synthetic chemistry, essential for the isolation of benzamide compounds like this compound from complex reaction mixtures. biotage.com The choice of chromatographic method depends on the polarity, solubility, and scale of the purification. Common techniques include thin-layer chromatography (TLC) for reaction monitoring and method development, column chromatography for preparative scale purification, and high-performance liquid chromatography (HPLC) for both analytical and preparative purposes. researchgate.netgoogle.com
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method used to analyze the progress of a reaction and to determine the optimal solvent system for column chromatography. For benzamide compounds, silica gel plates are commonly used as the stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone). reddit.com For example, in the analysis of N-(4-aminophenyl) acetamide, a related compound, a mobile phase of ethyl acetate-hexane (50:50) on a silica plate was utilized. researchgate.net By observing the separation of spots under UV light, a suitable solvent system can be identified that provides good separation between the desired product and impurities. reddit.com
Column Chromatography
Column chromatography is the standard method for purifying amides on a laboratory scale. acs.orgnih.gov However, the purification of amides and amines on standard silica gel can sometimes be challenging due to the acidic nature of the silanol (B1196071) groups on the silica surface, which can lead to strong adsorption of basic compounds, resulting in peak tailing and poor recovery. biotage.com
To overcome these issues, several strategies are employed:
Mobile Phase Modifiers : Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel, improving the elution of basic benzamide compounds. researchgate.net
Alternative Stationary Phases : Amine-bonded silica offers an alternative to standard silica. biotage.com The amine-functionalized surface provides a more alkaline environment, which is ideal for the purification of organic bases and can improve separation selectivity even for neutral compounds. biotage.combiotage.com
Reversed-Phase Chromatography : For more polar benzamides, reversed-phase flash chromatography using a C18-bonded silica stationary phase and a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients) can be an effective purification strategy. biotage.com
| Stationary Phase | Typical Mobile Phase System | Compound Type | Reference |
|---|---|---|---|
| Silica Gel | Hexane/Ethyl Acetate Gradient | Neutral or weakly basic benzamides | uw.edu |
| Silica Gel with Basic Modifier (e.g., Triethylamine) | Dichloromethane/Methanol | Basic benzamides, to prevent peak tailing | researchgate.net |
| Amine-Bonded Silica | Hexane/Ethyl Acetate Gradient | Strongly basic benzamides and other pi-electron rich compounds | biotage.com |
| Reversed-Phase (C18) | Water/Methanol or Water/Acetonitrile Gradient | Polar benzamides and reaction mixtures difficult to separate on silica | biotage.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and preparative purification of benzamide derivatives, offering higher resolution and efficiency than standard column chromatography. google.com
Analytical HPLC : This is used to assess the purity of the final compound. Reversed-phase HPLC is the most common mode. A typical setup involves a C8 or C18 column with a mobile phase consisting of an aqueous buffer (often with an acid modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol. sielc.comnih.gov Detection is usually performed using a UV detector at a wavelength where the benzamide compound has strong absorbance. nih.govresearchgate.net
Preparative HPLC : This method is used to purify larger quantities of the compound with high purity. google.com The principles are the same as analytical HPLC, but larger columns and higher flow rates are used. The collected fractions corresponding to the pure compound are then combined, and the solvent is removed to yield the purified benzamide. sielc.com
| Technique | Stationary Phase | Mobile Phase Example | Purpose | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Analysis and preparative separation of Benzamide | sielc.com |
| Reversed-Phase HPLC | Nucleosil C8 (Gradient Elution) | Phase A: Acetonitrile/Water/Orthophosphoric acid (25:75:0.05); Phase B: Acetonitrile/Water/Orthophosphoric acid (50:50:0.05), pH adjusted to 4.5 | Identification and quantification of benzimidazole (B57391) derivatives | nih.gov |
| Post-Column Extraction HPLC | Reversed-Phase Column | Eluent: Water-acetonitrile (90:10, v/v) at pH 3.0 with phosphoric acid. Post-column addition of fluorescent ion-pairing agent. | Determination of a substituted benzamide in biological fluids |
Exploration of Biological Activities and Molecular Interactions of Benzamide Analogs in Preclinical Research
Investigation as Modulators of Kinase Activity
Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. Benzamide (B126) derivatives have emerged as a promising scaffold for the development of kinase inhibitors.
Aurora kinases (AurkA, AurkB, AurkC) are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is a hallmark of many cancers, making them attractive therapeutic targets. nih.govresearchgate.net Research has led to the discovery of N-benzylbenzamide-based compounds as novel allosteric inhibitors of Aurora kinase A (AurkA). nih.gov Unlike typical ATP-competitive inhibitors, these allosteric inhibitors bind to a different site on the kinase, known as the Y-pocket, which disrupts the interaction between AurkA and its activator, TPX2. nih.govresearchgate.net
One such N-benzylbenzamide inhibitor, compound 6h , demonstrated an IC₅₀ value of 6.50 μM against AurkA, which is comparable to another potent allosteric inhibitor, AurkinA. nih.gov This inhibition mechanism not only affects the catalytic activity of AurkA but also its non-catalytic functions. nih.govresearchgate.net Treatment with compound 6h led to the destabilization of AurkA and suppressed DNA replication during the G1-S phase of the cell cycle, a characteristic feature of allosteric inhibition of this kinase. nih.gov These findings highlight the potential of the benzamide scaffold in designing a new class of dual-mode AurkA inhibitors. researchgate.net
Understanding the structure-activity relationship (SAR) is fundamental to optimizing the potency and selectivity of kinase inhibitors. For benzamide-based kinase inhibitors, SAR studies have provided critical insights into the chemical features required for effective binding and inhibition. acs.org
In the context of allosteric AurkA inhibitors with an N-benzylbenzamide backbone, docking analyses have revealed key pharmacophores and interactions within the allosteric Y-pocket. nih.gov These computational studies, combined with experimental data, help to rationalize the observed inhibitory activities and guide the design of more potent analogs. nih.govacs.org
SAR studies on other benzamide-based kinase inhibitors, such as those targeting the Bcr-Abl kinase, have also been fruitful. A series of 3-substituted benzamide derivatives were synthesized and evaluated for their ability to inhibit the Bcr-Abl positive leukemia cell line K562. nih.gov This research identified that 3-halogenated and 3-trifluoromethylated benzamide derivatives were highly potent Bcr-Abl kinase inhibitors, leading to the discovery of NS-187 as a promising candidate for treating chronic myeloid leukemia resistant to existing therapies. nih.gov
| Compound Class | Target Kinase | Key Structural Features | Observed Activity |
| N-benzylbenzamide | Aurora Kinase A | Allosteric binding to Y-pocket | Inhibition of catalytic and non-catalytic functions nih.govresearchgate.net |
| 3-substituted benzamide | Bcr-Abl | 3-halogen or 3-trifluoromethyl group | Potent inhibition of Bcr-Abl positive cells nih.gov |
Evaluation as Antiviral Agents
The emergence of viral pandemics has underscored the urgent need for novel antiviral therapeutics. Benzamide derivatives have been investigated as potential inhibitors of viral enzymes, particularly proteases that are essential for viral replication.
The papain-like protease (PLpro) and the main protease (Mpro or 3CLpro) of SARS-CoV-2 are critical enzymes in the viral life cycle, making them prime targets for antiviral drug development. nih.govnih.govbiorxiv.org Benzamide-based structures have been identified as noncovalent inhibitors of these proteases. nih.govnih.gov
Structure-activity relationship studies of naphthalene-based benzamides, originally developed as inhibitors for SARS-CoV PLpro, have shown their effectiveness against the homologous protease in SARS-CoV-2. nih.govnih.gov These inhibitors are known to bind to the S3 and S4 pockets of the protease. nih.gov Modifications to the benzamide moiety, such as the position and substitution of an amino group, were found to significantly influence inhibitory capacity. For instance, the addition of an amino group generally increased inhibitory activity, while further derivatization of this group tended to have a negative effect. nih.gov One of the most promising compounds from this series, a chloro-substituted benzamide (2i ), exhibited an EC₅₀ value of 1.77 μM in a SARS-CoV-2 inhibition assay. nih.gov
Similarly, ketoamide-based inhibitors have been designed to target the SARS-CoV-2 Mpro. biorxiv.org While early ketoamide compounds showed moderate efficacy in cell-based assays, newer designs have yielded compounds with significantly improved potency. biorxiv.org For example, the compound ML1000 was developed as a ketoamide inhibitor with low-nanomolar affinity for Mpro and was shown to suppress SARS-CoV-2 replication in human cells at sub-micromolar concentrations. biorxiv.org
| Benzamide Derivative Class | Viral Target | Mechanism of Action | Notable Compound | In Vitro Efficacy |
| Naphthalene-based benzamides | SARS-CoV-2 PLpro | Noncovalent active-site inhibition nih.govnih.gov | 2i | EC₅₀ = 1.77 μM nih.gov |
| Ketoamide-based benzamides | SARS-CoV-2 Mpro | Active-site inhibition biorxiv.org | ML1000 | Sub-micromolar viral replication suppression biorxiv.org |
A variety of in vitro methods are employed to evaluate the antiviral potential of benzamide derivatives. A primary method is the enzymatic assay, which directly measures the inhibition of the target protease, such as PLpro or Mpro. nih.govbiorxiv.org These assays often use a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme; the reduction in signal in the presence of an inhibitor indicates its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀). nih.gov
Following enzymatic assays, the most promising compounds are typically tested in cell-based viral replication assays. nih.govnih.gov In these experiments, cultured host cells (e.g., Vero cells) are infected with the virus (e.g., SARS-CoV-2) and treated with the test compound. mdpi.comresearchgate.net The efficacy of the compound is determined by measuring the reduction in viral replication, often quantified by the 50% effective concentration (EC₅₀). biorxiv.orgmdpi.com The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (TC₅₀ or CC₅₀). mdpi.com The ratio of TC₅₀ to EC₅₀ provides the selectivity index (SI), a crucial measure of the compound's therapeutic window. mdpi.com
Identification of Other Potential Biological Targets through Benzamide Derivatization
The chemical tractability of the benzamide scaffold has enabled its derivatization to explore a wide range of other biological targets, leading to the discovery of compounds with diverse pharmacological activities.
For instance, novel benzamide derivatives have been synthesized and evaluated as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov One such compound, 10f , significantly inhibited this pathway with potency equivalent to or greater than the known inhibitor GDC-0449. nih.gov
Other research has identified benzamide analogs as potent and selective inhibitors of histone deacetylases (HDACs). nih.govfrontiersin.org The compound N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , derived from the established HDAC inhibitor CI994, showed selectivity for class I HDACs and exhibited significantly higher potency against A2780 (ovarian) and HepG2 (liver) cancer cell lines compared to the reference drug SAHA. nih.govfrontiersin.org
Furthermore, derivatization has led to the identification of benzamide analogs as:
Negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov
Selective antagonists of the Zinc-Activated Channel (ZAC). nih.gov
Ligands for the Cereblon (CRBN) E3 ligase, with applications in the design of proteolysis-targeting chimeras (PROTACs). nih.gov
Inhibitors of DNA methyltransferases (DNMTs), based on the structure of SGI-1027, which contains a 4-amino-N-(4-aminophenyl)benzamide core. nih.gov
This broad range of activities underscores the value of benzamide derivatization in discovering new ligands for various biological targets and developing novel therapeutic strategies. researchgate.net
Computational and Structural Biology Approaches in Benzamide Research
Application of Structure-Based Design Principles
Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, typically a protein, to design and optimize inhibitors. usf.edu This process often begins with the determination of the protein's structure, either alone or in complex with a ligand, through techniques like X-ray crystallography or NMR spectroscopy. usf.edu
X-ray co-crystallography is a cornerstone of SBDD, providing a high-resolution snapshot of the interactions between a ligand and its protein target. This technique involves crystallizing the protein in the presence of the inhibitor, and then using X-ray diffraction to determine the atomic coordinates of the complex. The resulting electron density map reveals the precise binding mode of the ligand, including its conformation and the specific interactions it forms with the protein's active site residues.
While a specific co-crystal structure for N-(4-acetamidophenyl)-4-aminobenzamide was not identified in the surveyed literature, the principles of such analysis can be illustrated by examining related benzamide-containing inhibitors. For instance, the structure-based design of nonpeptide benzamide-containing inhibitors of human rhinovirus (HRV) 3C protease involved the use of co-crystal structure information to guide the synthesis of a library of substituted benzamide (B126) derivatives. nih.gov A 1.9 Å co-crystal structure of a benzamide inhibitor in a complex with the 3C protease revealed a binding mode where the inhibitor formed a covalent bond with a cysteine residue in the active site. nih.gov This detailed structural information was crucial for understanding the mechanism of inhibition and for further optimization of the inhibitor scaffold.
The analysis of such co-crystal structures typically involves identifying key intermolecular interactions, such as:
Hydrogen Bonds: These are critical for the affinity and specificity of ligand binding. For example, the amide group of the benzamide scaffold can act as both a hydrogen bond donor and acceptor.
Hydrophobic Interactions: The phenyl rings of the benzamide core can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to binding affinity.
Pi-stacking Interactions: The aromatic rings of the benzamide can interact with aromatic residues in the protein, such as tyrosine or phenylalanine, through pi-stacking interactions.
The table below summarizes the types of interactions that are typically analyzed in X-ray co-crystal structures of benzamide-target complexes.
| Interaction Type | Donor/Acceptor Groups on Benzamide Scaffold | Interacting Protein Residues (Examples) |
| Hydrogen Bond | Amide N-H (donor), Carbonyl O (acceptor), Amino groups (donor/acceptor) | Asp, Glu, Asn, Gln, Ser, Thr, His, Main-chain N-H and C=O groups |
| Hydrophobic | Phenyl rings | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| Pi-stacking | Phenyl rings | Phe, Tyr, Trp, His |
| Covalent Bond | Can be engineered into the scaffold (e.g., Michael acceptors) | Cys, Ser |
Virtual Screening Methodologies for Hit Identification and Optimization of Benzamide Scaffolds
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govacs.org This approach can be broadly categorized into ligand-based and structure-based methods.
Ligand-based virtual screening (LBVS) utilizes the knowledge of known active compounds to identify new ones with similar properties. nih.gov This can involve searching for molecules with similar 2D fingerprints or 3D shapes.
Structure-based virtual screening (SBVS), on the other hand, relies on the 3D structure of the target protein. usf.edu Molecular docking is a common SBVS method where candidate molecules are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function.
A study on the discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) employed 3D-QSAR models, pharmacophore models, molecular docking, and molecular dynamics simulations to identify potent inhibitors. tandfonline.com In another example, a virtual screening study of the ZINC database was used to identify potent glucokinase activators with a benzamide scaffold. nih.gov The identified hit compound, ZINC08974524, was found to bind to similar amino acids as a known crystal ligand. nih.gov
The general workflow for a virtual screening campaign to identify novel benzamide scaffolds is outlined below:
| Step | Description |
| 1. Library Preparation | A large database of chemical compounds (e.g., ZINC, Enamine REAL) is prepared. This involves generating 3D conformations and assigning appropriate protonation states and charges. nih.govacs.org |
| 2. Target Preparation | The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or through homology modeling. The binding site is defined, and the protein structure is prepared for docking by adding hydrogens and assigning charges. |
| 3. Docking and Scoring | The compound library is docked into the prepared target's binding site using software like AutoDock or Glide. A scoring function is used to rank the compounds based on their predicted binding affinity. |
| 4. Post-processing and Filtering | The top-ranked compounds are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADME (absorption, distribution, metabolism, and excretion) properties, and visual inspection of the docking poses to ensure meaningful interactions. |
| 5. Hit Selection and Experimental Validation | A final set of promising compounds is selected for experimental testing to confirm their biological activity. |
Molecular Modeling and Dynamics Simulations in Understanding Benzamide Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic nature of ligand-protein interactions. nih.gov While docking provides a static picture of the binding pose, MD simulations can predict the stability of the complex over time and reveal important conformational changes in both the ligand and the protein upon binding.
MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion on a timescale of nanoseconds to microseconds. These simulations can be used to:
Assess the stability of a docked pose: By running an MD simulation of the ligand-protein complex, researchers can determine if the initial docking pose is stable or if the ligand dissociates from the binding site.
Calculate binding free energies: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov
Identify key protein-ligand interactions: By analyzing the trajectory of an MD simulation, it is possible to identify the most persistent and important interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.
Understand the role of water molecules: MD simulations explicitly model the solvent, allowing for the study of the role of water molecules in mediating protein-ligand interactions.
For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors used molecular dynamics simulations to investigate the critical interactions and binding affinities between the inhibitors and the ROCK1 protein. nih.gov The simulations helped to understand the dynamic behavior of the protein-ligand complexes and provided insights for the design of new, more potent inhibitors. nih.gov
The table below summarizes the key applications of molecular dynamics simulations in benzamide research.
| Application | Information Gained |
| Binding Pose Stability Analysis | Confirmation of the stability of the ligand's orientation and conformation within the binding pocket over time. |
| Binding Free Energy Calculation (e.g., MM/GBSA) | A more accurate estimation of the binding affinity compared to docking scores, which can help in ranking and prioritizing compounds. nih.gov |
| Interaction Fingerprinting | Identification of the frequency and duration of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the benzamide and protein residues throughout the simulation. |
| Conformational Analysis | Understanding the flexibility of the ligand and the protein's binding site, and how they adapt to each other upon binding. |
| Solvent Analysis | Elucidating the role of water molecules in mediating or displacing ligand-protein interactions. |
Chemical Derivatization and Functionalization Studies of the N 4 Acetamidophenyl 4 Aminobenzamide Scaffold
Systematic Modifications of the Amide Linkage and Aromatic Rings
The chemical tractability of the N-(4-acetamidophenyl)-4-aminobenzamide scaffold permits a wide range of modifications to its constituent parts: the central amide linkage and the two terminal aromatic rings. These alterations are crucial for probing structure-activity relationships (SAR) and fine-tuning the molecule's properties.
Amide Linkage Modifications: The amide bond is a key structural feature, providing conformational rigidity and hydrogen bonding capabilities. Modifications at this site can significantly impact molecular geometry and biological target interactions. One notable strategy is the creation of reduced amide bond pseudodipeptides, where the carbonyl group of the amide is deleted. nih.gov This transformation, converting the amide into a more flexible secondary amine, can preserve or even enhance biological potency while dramatically increasing selectivity for specific enzyme isoforms. nih.gov General amide transformation techniques, such as transamidation, further expand the possibilities for modifying this linkage under specific catalytic conditions. rsc.orgresearchgate.net
Aromatic Ring Functionalization: Both the 4-aminobenzamide (B1265587) and the N-(4-acetamidophenyl) rings are targets for systematic substitution to modulate electronic properties, steric bulk, and lipophilicity.
Benzamide (B126) Ring: The primary amino group on the benzamide ring can be readily functionalized. For instance, derivatives have been synthesized where this amine is part of a larger heterocyclic system or substituted with various alkyl and aryl groups. A notable example involves the introduction of a nitrogen mustard group (bis(2-chloroethyl)amino) to create potent histone deacetylase (HDAC) inhibitors. nih.gov
Acetamidophenyl Ring: The acetamido group provides a handle for further reactions, but more commonly, the phenyl ring itself is substituted. The N-(4-aminophenyl) moiety is a common building block in derivatization chemistry, used, for example, as a tag to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govresearchgate.net
Studies on analogues of SGI-1027, a DNA methyltransferase (DNMT) inhibitor with a related scaffold, have shown that the size and nature of substituents on the aromatic rings are critical for activity. nih.gov For example, attaching bicyclic moieties like quinoline (B57606) is well-tolerated, while larger tricyclic systems such as acridine (B1665455) tend to decrease activity. nih.gov
| Molecular Component | Modification Strategy | Example of Modification | Reference |
|---|---|---|---|
| Amide Linkage | Reduction of Carbonyl | Conversion of -CO-NH- to -CH₂-NH- | nih.gov |
| Amide Linkage | Transamidation | Amine exchange at the amide bond | rsc.orgresearchgate.net |
| Benzamide Ring (Aromatic) | Substitution | Introduction of a nitrogen mustard group at the 4-position | nih.gov |
| Benzamide Ring (Aromatic) | Substitution | Attachment of bicyclic (e.g., quinoline) or tricyclic (e.g., acridine) moieties | nih.gov |
| Acetamidophenyl Ring (Aromatic) | Use as Derivatization Tag | Coupling with organic acids via the amino group for improved MS detection | nih.gov |
Synthesis of Heterocyclic Systems from Benzamide and Acetamidophenyl Precursors
The benzamide and acetamidophenyl moieties of the parent scaffold are valuable precursors for the construction of more complex heterocyclic systems. These synthetic strategies leverage the existing functional groups (amines, amides, and activated aromatic rings) to build new rings, leading to compounds with novel biological and material properties.
A prominent strategy involves using a substituted benzamide as a starting point for forming five-membered heterocycles. For example, novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized. mdpi.com This multi-step synthesis typically involves:
Esterification of a substituted benzoic acid.
Cyanation to introduce a nitrile group, which is a key precursor for the heterocycle.
Cyclization of the nitrile with hydroxylamine, followed by reaction with a pyridine (B92270) derivative to form the 1,2,4-oxadiazole ring.
Aminolysis of the ester to form the final benzamide linkage. mdpi.com
Similarly, the acetamidophenyl portion, or related acetophenone (B1666503) precursors, can be used to synthesize various heterocycles. The acetyl group can undergo condensation reactions to form chalcones, which are versatile intermediates for a variety of heterocyclic compounds, including pyrazolines, oxazines, and pyrimidines. researchgate.net The synthesis of N-(4-aminophenyl)-substituted benzamides itself often begins with the reaction of a benzoic acid derivative with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net This p-nitroaniline or the resulting p-phenylenediamine (B122844) precursor is a common building block for numerous heterocyclic structures.
| Precursor Moiety | Synthetic Strategy | Resulting Heterocycle | Reference |
|---|---|---|---|
| Benzamide | Cyanation, Cyclization, Aminolysis | 1,2,4-Oxadiazole | mdpi.com |
| Acetophenone (related to Acetamidophenyl) | Condensation to Chalcone, Cyclization | Pyrazoline | researchgate.net |
| p-Nitroaniline / p-Phenylenediamine (related to Acetamidophenyl) | General Heterocyclic Synthesis | Various azaarenes | researchgate.netwum.edu.pl |
Impact of Substituent Effects on Biological Activity and Synthetic Outcomes
The systematic modifications detailed above have profound effects on the biological activity of the resulting derivatives and can also influence the outcomes of the synthetic processes. Structure-activity relationship (SAR) studies are essential for understanding these impacts and guiding the design of more effective compounds.
Biological Activity: Substituent changes can dramatically alter the potency and selectivity of these molecules.
Enzyme Inhibition: In the context of DNMT inhibitors, the size of aromatic substituents is a critical determinant of activity. The optimal combination often involves a bicyclic substituent on one side of the molecule and a monocyclic group on the other, whereas larger tricyclic groups are detrimental. nih.gov Interestingly, the orientation of the central amide bond was found to have little effect on this specific biological activity. nih.gov For neuronal nitric oxide synthase (nNOS) inhibitors, reducing the amide bond was shown to greatly increase selectivity over other isoforms by more than 2500-fold in some cases. nih.gov The introduction of a nitrogen mustard group onto the benzamide ring transformed the scaffold into a potent, class I selective HDAC inhibitor with significant antiproliferative effects against cancer cell lines. nih.gov
Fungicidal and Insecticidal Activity: In a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles, specific substitutions on the benzamide ring were key to fungicidal activity. A 2-fluoro substituent resulted in superior inhibitory activity against fungi like Sclerotinia sclerotiorum and Botrytis cinereal. mdpi.com Some compounds in this class also showed potent larvicidal activity against mosquito larvae. mdpi.com
Synthetic and Analytical Outcomes: Functionalization not only affects biological properties but also influences chemical and analytical behavior. Derivatization of organic acids with N-(4-aminophenyl)piperidine, a related scaffold, dramatically improved their detection by SFC-MS. This modification led to improvements in detection limits of 25- to 2100-fold, showcasing how derivatization can overcome analytical challenges for compounds that are otherwise difficult to measure. nih.govresearchgate.net
| Modification | Effect on Biological Activity | Effect on Synthetic/Analytical Outcome | Reference |
|---|---|---|---|
| Addition of large, tricyclic aromatic groups | Decreased DNMT inhibition activity | N/A | nih.gov |
| Reduction of the amide bond to an amine | Preserved/improved nNOS inhibition; greatly increased selectivity | Alters chemical properties (flexibility, basicity) | nih.gov |
| Introduction of a nitrogen mustard group | Potent and selective HDAC inhibition; antiproliferative effects | Introduces a reactive alkylating agent | nih.gov |
| 2-Fluoro substituent on benzamide ring | Enhanced fungicidal activity | Can influence reaction kinetics and yield | mdpi.com |
| Use of N-(4-aminophenyl) moiety as a tag | N/A (in this context) | Dramatically improved sensitivity in SFC-MS detection | nih.gov |
Methodological Considerations in Academic Research of Benzamide Compounds
Development and Implementation of In Vitro Biochemical and Cell-Based Assays for Benzamide (B126) Analogs
The initial assessment of the biological potential of benzamide analogs relies heavily on in vitro biochemical and cell-based assays. These assays provide critical data on the compound's mechanism of action, potency, and cellular effects. news-medical.net
Biochemical assays are fundamental in determining the direct interaction of a benzamide analog with its molecular target, such as a specific enzyme. celtarys.com Kinase inhibition assays, for example, are frequently employed given that many benzamide derivatives are designed as kinase inhibitors. nih.govbellbrooklabs.com The development of these assays involves selecting an appropriate assay format, which can range from traditional radiometric assays that track the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, to more modern non-radioactive methods like fluorescence-based and luminescence-based assays. celtarys.comeurofinsdiscovery.comreactionbiology.com Key parameters to optimize include enzyme and substrate concentrations to avoid depletion or product inhibition, and reaction conditions such as pH and temperature. celtarys.com
Cell-based assays are essential for evaluating the effects of benzamide analogs in a more physiologically relevant context. These assays can measure a wide range of cellular processes, including cell viability, proliferation, and cytotoxicity. moleculardevices.comdanaher.com The implementation of these assays involves selecting appropriate cell lines that are relevant to the therapeutic area of interest. creative-bioarray.com For instance, in the development of antimalarial benzamides, a Plasmodium falciparum proliferation assay is utilized. nih.gov A variety of methods are available to assess cell viability, each with its own advantages and limitations. creative-bioarray.com
Below is an interactive data table summarizing common in vitro assays used for the evaluation of benzamide analogs:
| Assay Type | Sub-Type/Method | Principle | Typical Readout | Application in Benzamide Research |
| Biochemical Assays | Radiometric Kinase Assay | Measures the transfer of a radiolabeled phosphate from ATP to a substrate. bellbrooklabs.com | Scintillation counting | Determining direct inhibition of specific kinases. nih.gov |
| Luminescence-Based Kinase Assay (e.g., ADP-Glo®, Kinase-Glo®) | Measures ATP consumption or ADP formation. celtarys.com | Luminescence signal | High-throughput screening for kinase inhibitors. eurofinsdiscovery.com | |
| Fluorescence-Based Kinase Assay (e.g., TR-FRET) | Uses fluorescently labeled substrates or detection reagents. celtarys.com | Fluorescence intensity or ratio | Sensitive detection of kinase activity and inhibition. bellbrooklabs.com | |
| Cell-Based Assays | Cell Proliferation Assay (e.g., MTT, XTT) | Reduction of tetrazolium salts to colored formazan (B1609692) compounds by metabolically active cells. | Absorbance | Assessing the anti-proliferative effects of compounds on cancer cell lines. news-medical.netnih.gov |
| Cell Viability Assay (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells. creative-bioarray.com | Luminescence signal | Determining the cytotoxicity of novel benzamide derivatives. moleculardevices.com | |
| Apoptosis Assay (e.g., Caspase-3 Colorimetric Assay) | Measures the activity of caspase-3, a key enzyme in apoptosis. | Colorimetric signal | Investigating the mechanism of cell death induced by the compounds. | |
| Target Engagement Assay | Measures the interaction of the compound with its target protein within the cell. reactionbiology.com | Varies (e.g., fluorescence, luminescence) | Confirming that the compound reaches and binds to its intended target in a cellular environment. |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts
The unambiguous determination of the chemical structure and the assessment of the purity of newly synthesized benzamide compounds are critical for the reliability and reproducibility of research findings. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Mass Spectrometry (MS) is another essential technique for structural analysis, providing information about the molecular weight and fragmentation pattern of the compound. nist.gov This data helps to confirm the molecular formula and can provide clues about the structure of the molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds, including benzamide derivatives. moravek.comlabmanager.comiltusa.com HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. numberanalytics.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the percentage purity can be determined. moravek.com HPLC methods are developed and validated to ensure they are accurate, precise, and specific for the compound of interest and any potential impurities. mastelf.com
The following interactive data table summarizes the key analytical techniques used for the characterization of benzamide compounds:
| Technique | Purpose | Information Obtained | Key Considerations in Benzamide Research |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. youtube.com | ¹H and ¹³C NMR are standard. 2D NMR techniques can resolve complex structures. The amide proton signal is a characteristic feature. dovepress.comspectrabase.com |
| Mass Spectrometry (MS) | Structural Confirmation & Molecular Weight Determination | Precise molecular weight and fragmentation patterns that aid in structural confirmation. nist.gov | HRMS provides high-accuracy mass data to confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation and quantification of the main compound and any impurities. moravek.comlabmanager.com | Method development is crucial to ensure adequate separation from starting materials, by-products, and degradation products. numberanalytics.com |
| Infrared (IR) Spectroscopy | Functional Group Identification | Information about the presence of specific functional groups, such as C=O (carbonyl) and N-H (amine/amide) stretches. mdpi.com | Confirms the presence of the characteristic amide functional group. |
| Recrystallization | Purification | Removal of impurities from a solid sample. researchgate.net | A simple and effective method for purifying solid benzamide derivatives, often used before final analytical characterization. |
Strategies for Metabolite Identification in Preclinical Compound Assessment
Understanding the metabolic fate of a benzamide analog is a critical component of preclinical assessment. Metabolite identification studies aim to determine how the parent compound is transformed in biological systems, as metabolites can contribute to both the efficacy and potential toxicity of a drug candidate. researchgate.net In vitro systems are commonly used in early-stage drug discovery to predict in vivo metabolism. nih.gov
The primary in vitro systems for studying drug metabolism include liver microsomes, S9 fractions, and hepatocytes. nih.gov These systems contain various drug-metabolizing enzymes, such as cytochrome P450s and hydrolases, which are responsible for the biotransformation of xenobiotics. nih.gov For amide-containing compounds like N-(4-acetamidophenyl)-4-aminobenzamide, metabolic hydrolysis of the amide bond is a key pathway to investigate, as this can release potentially toxic aromatic amines. nih.gov
The general workflow for in vitro metabolite identification involves incubating the test compound with the chosen biological matrix (e.g., human liver microsomes) and cofactors, followed by analysis of the incubate using advanced analytical techniques. chemrxiv.org Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone technology for this purpose. nih.gov LC separates the metabolites from the parent compound and other matrix components, while HRMS provides accurate mass measurements that allow for the prediction of elemental compositions and the elucidation of metabolite structures. nih.gov
Common metabolic transformations for amide-containing compounds include hydrolysis, hydroxylation, and conjugation reactions (e.g., glucuronidation). By identifying the "soft spots" in a molecule that are prone to metabolism, medicinal chemists can design new analogs with improved metabolic stability. chemrxiv.org
The following interactive data table outlines common metabolic reactions relevant to benzamide compounds:
| Reaction Type | Description | Enzyme Family Often Involved | Potential Consequence for Benzamide Compounds |
| Phase I Reactions | |||
| Amide Hydrolysis | Cleavage of the amide bond to form a carboxylic acid and an amine. nih.gov | Carboxylesterases, Peptidases mdpi.com | Release of constituent aniline (B41778) or benzoic acid derivatives, which may have different pharmacological or toxicological profiles. nih.gov |
| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring. | Cytochrome P450 (CYP) | Formation of phenolic metabolites, which can be further conjugated. |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom. | Cytochrome P450 (CYP) | Relevant for N-substituted benzamide derivatives. |
| Phase II Reactions | |||
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility and facilitate excretion. | UDP-glucuronosyltransferases (UGTs) | Formation of glucuronide conjugates of hydroxylated metabolites or the parent compound if it contains a suitable functional group. |
| Sulfation | Conjugation with a sulfonate group. | Sulfotransferases (SULTs) | Formation of sulfate (B86663) conjugates, another pathway for increasing water solubility. |
Future Research Directions and Translational Perspectives for Benzamide Scaffolds
Emerging Avenues for Research on Substituted Benzamides
Research into substituted benzamides is continually evolving, with scientists exploring new therapeutic applications and molecular targets. While historically significant in areas like antipsychotics and antiemetics, the focus is expanding to other complex diseases. nih.gov
Oncology: A significant area of emerging research is in cancer therapy. Novel benzamide (B126) derivatives are being investigated as inhibitors of various enzymes implicated in cancer progression, such as histone deacetylases (HDACs). For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to be a potent HDAC inhibitor with significant antitumor activity. nih.govfrontiersin.org Another study highlights the development of benzamide derivatives as PARP-1 inhibitors, which play a crucial role in DNA damage repair, showing potent anticancer activity against colorectal cancer cells. nih.gov
Neurodegenerative Diseases: The role of benzamides in neurodegenerative diseases like Alzheimer's is another promising frontier. Researchers are designing multi-target benzamide derivatives that can, for example, inhibit both acetylcholinesterase (AChE) and BACE1, enzymes involved in the pathology of Alzheimer's disease. mdpi.com The development of amide-linked benzamide derivatives as inhibitors of Aβ aggregation is also a key area of investigation. researchgate.net
Infectious Diseases: The exploration of benzamides as antimicrobial agents is also gaining traction. Studies have shown that certain N-benzamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com
Diabetes: Recent computational and synthetic studies have focused on benzamide derivatives as glucokinase activators for the treatment of type 2 diabetes. nih.gov These compounds have shown potential in improving glucose homeostasis.
A summary of recent research findings on the therapeutic potential of various substituted benzamides is presented in the table below.
| Therapeutic Area | Target | Example Compound Class | Key Findings |
| Oncology | HDACs | N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Potent and selective inhibition of HDAC1, 2, and 3; significant antitumor effects. nih.govfrontiersin.org |
| Oncology | PARP-1 | Benzamide derivatives with benzamidophenyl scaffolds | Excellent PARP-1 inhibitory effect and potent anticancer activity against human colorectal cancer cells. nih.gov |
| Neurodegenerative Diseases | AChE, BACE1 | Substituted benzamides | Dual inhibition of key enzymes in Alzheimer's disease pathology. mdpi.com |
| Neurodegenerative Diseases | Aβ aggregation | Amide-linked benzamide derivatives | Inhibition of amyloid-beta plaque formation. researchgate.net |
| Infectious Diseases | Bacterial cell wall synthesis | N-benzamide derivatives | Broad-spectrum antibacterial activity. nanobioletters.com |
| Diabetes | Glucokinase | Thiazole-2-yl benzamide derivatives | Potential for antihyperglycemic activity through glucokinase activation. nih.gov |
Potential for Development of Novel Research Probes and Therapeutic Leads Based on Benzamide Structures
The adaptability of the benzamide scaffold makes it an excellent starting point for the design of molecular probes to investigate biological systems and for the development of new therapeutic leads.
Research Probes: Benzamide-based molecules are being developed as selective ligands for various receptors and enzymes. For example, substituted benzamides have been designed as potent D2/5-HT2 antagonists and 5-HT1a agonists, serving as tools to probe the dopaminergic and serotonergic systems. acs.org Furthermore, the development of benzamide-type binders for Cereblon (CRBN) is crucial for the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces protein degradation. nih.gov
Therapeutic Leads: The vast chemical space accessible through benzamide derivatization allows for the generation of extensive compound libraries for high-throughput screening. This approach has led to the identification of numerous therapeutic leads. For instance, a series of N-substituted benzamide derivatives were designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor, leading to the discovery of compounds with significant anti-proliferative activity against various cancer cell lines. researchgate.net Similarly, novel benzamide derivatives have been identified as highly potent inhibitors of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology. researchgate.net
The table below showcases examples of benzamide-based structures developed as research probes and therapeutic leads.
| Application | Target/System | Example Structure/Class | Significance |
| Research Probe | Dopamine/Serotonin Receptors | Substituted (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives | Tools for studying neurotransmitter systems and potential antipsychotic agents. acs.org |
| Research Probe | Cereblon (CRBN) | Conformationally locked benzamide-type derivatives | Development of novel non-phthalimide CRBN binders for PROTAC design. nih.gov |
| Therapeutic Lead | Histone Deacetylases (HDACs) | N-substituted benzamide derivatives based on Entinostat | Potent antitumor agents with improved efficacy. researchgate.net |
| Therapeutic Lead | Hedgehog Signaling Pathway | 4-(2-Pyrimidinylamino)benzamide Derivatives | Orally available and highly potent inhibitors for cancer therapy. researchgate.net |
| Therapeutic Lead | Carbonic Anhydrase & Acetylcholinesterase | Benzenesulfonamides carrying benzamide moiety | Dual inhibitors with potential applications in various diseases. nih.gov |
Innovations in Synthetic Accessibility and Green Chemistry for Benzamide Derivatives
Advances in synthetic chemistry are making the production of benzamide derivatives more efficient, cost-effective, and environmentally friendly.
Innovations in Synthesis: Traditional methods for amide bond formation often require harsh reagents and reaction conditions. ucla.edu Modern synthetic strategies focus on milder and more efficient catalytic systems. For example, oxidative amidation of aldehydes and amines using recyclable heterogeneous catalysts represents a sustainable approach to benzamide synthesis. researchgate.net Another innovative method involves a photoinduced copper-catalyzed α-C(sp3)–H azidation of amines, which allows for the direct functionalization of C-H bonds, a significant step forward in synthetic efficiency. acs.org
Green Chemistry Approaches: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ucla.edu In the context of benzamide synthesis, this translates to the development of solvent-free and activation-free reaction conditions. One such approach utilizes enol esters for the N-benzoylation and N-acetylation of anilines and amines, offering a clean and eco-compatible pathway with good yields. tandfonline.comtandfonline.com These methods often allow for the easy isolation of the product through crystallization, minimizing the need for chromatographic purification. tandfonline.comtandfonline.com The use of water as a non-hazardous waste product and the avoidance of hazardous reagents like thionyl chloride are key advantages of these greener routes. ucla.edu
The following table compares traditional and green chemistry approaches for benzamide synthesis.
| Synthesis Aspect | Traditional Methods | Green Chemistry Innovations |
| Reagents | Use of hazardous reagents like thionyl chloride and stoichiometric amounts of coupling agents. ucla.edu | Use of recyclable catalysts, enol esters, and avoidance of toxic reagents. researchgate.nettandfonline.comtandfonline.com |
| Solvents | Often require chlorinated or other hazardous organic solvents. ucla.edu | Solvent-free conditions or use of environmentally benign solvents like water. ucla.edutandfonline.comtandfonline.com |
| Energy Consumption | May require high temperatures and prolonged reaction times. | Reactions can often be conducted at room temperature. tandfonline.comtandfonline.com |
| Waste Generation | Production of hazardous byproducts and waste from purification steps. ucla.edu | Minimal byproduct formation, with water often being the only waste product; easy product isolation reduces purification waste. ucla.edutandfonline.comtandfonline.com |
| Atom Economy | Can have lower atom economy due to the use of excess reagents and the formation of byproducts. ucla.edu | Higher atom economy by maximizing the incorporation of starting materials into the final product. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-4-aminobenzamide, and how can reaction efficiency be enhanced?
- Methodological Answer : Synthesis typically involves sequential amide coupling and protection/deprotection strategies. For example:
Step 1 : Protect the 4-aminophenyl group via acetylation using acetic anhydride to form 4-acetamidophenylamine.
Step 2 : Couple with 4-aminobenzoic acid derivatives using carbodiimide reagents (e.g., EDCl or DCC) with HOBt as a coupling agent in anhydrous DMF .
- Optimization : Catalytic agents (e.g., DMAP) improve yields. Solvent polarity and temperature (e.g., 0–25°C) influence reaction rates. Monitor intermediates via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), amide protons (δ 8.5–10.0 ppm), and acetamido methyl groups (δ 2.1–2.3 ppm). Coupling patterns confirm substitution positions .
- FT-IR : Detect amide I (1650–1680 cm⁻¹) and amide II (1550–1600 cm⁻¹) bands .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting data on oxidative reaction outcomes for benzamide derivatives be systematically addressed?
- Methodological Answer : Conflicting results (e.g., hydroxylation vs. ketone formation) arise from reagent selectivity and solvent effects. To resolve:
- Parameter Screening : Test oxidizing agents (e.g., KMnO4 vs. H2O2) under acidic/basic conditions.
- Analytical Cross-Validation : Use LC-MS to track intermediates and GC-MS/HPLC to quantify products .
- Computational Modeling : Predict reactive sites via DFT calculations (e.g., Fukui indices) to guide experimental design .
Q. What computational strategies predict the binding affinity of this compound with kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize hydrogen bonding (amide NH with kinase backbone) and π-π stacking (aromatic rings) .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with activity data from analogous compounds .
Q. How does the substitution pattern on the benzamide core influence nucleophilic substitution reactivity?
- Methodological Answer :
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) at the para position hinder nucleophilic attack, favoring meta-substitution .
- Electronic Effects : Electron-deficient rings (e.g., nitro groups) enhance reactivity toward amines, while electron-donating groups (e.g., methoxy) reduce it.
- Experimental Validation : Compare reaction rates in polar aprotic solvents (DMSO, DMF) using kinetic studies (UV-Vis monitoring) .
Data Contradiction Analysis
Q. Why do studies report varying metabolic stability for benzamide derivatives with similar substituents?
- Methodological Answer : Discrepancies often stem from:
- Enzyme Source Variability : CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) metabolize compounds differently. Use human liver microsomes with isoform-specific inhibitors .
- Structural Nuances : Trifluoromethyl groups (as in related compounds) enhance stability by resisting oxidation, while unsubstituted benzamides degrade faster .
- Analytical Sensitivity : LC-MS/MS with deuterated internal standards improves quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
